Home > Products > Screening Compounds P111585 > Crizotinib hydrochloride
Crizotinib hydrochloride - 1415560-69-8

Crizotinib hydrochloride

Catalog Number: EVT-253294
CAS Number: 1415560-69-8
Molecular Formula: C21H23Cl3FN5O
Molecular Weight: 486.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Crizotinib is a receptor tyrosine kinase inhibitor used to treat metastatic non-small cell lung cancer (NSCLC) that is caused by a defect in either a gene called anaplastic lymphoma kinase (ALK) or a gene called ROS1 .

Synthesis Analysis

Crizotinib was synthesized primarily as a MET inhibitor. It was engineered based on interactions of PHA-665752, a potent MET inhibitor, at the ATP-binding sites of the MET kinase domain . A kilogram-scale highly selective catalytic hydrogenation of the aryl nitro group in the intermediate of crizotinib has been developed, which adopted continuous-flow technology with prepassivated Raney Ni as a catalyst at room temperature .

Molecular Structure Analysis

The molecular formula for crizotinib is C21H22Cl2FN5O. The molecular weight is 450.34 Daltons . More detailed structural investigation can be found in the references .

Chemical Reactions Analysis

Crizotinib has been shown to undergo reactions with chromogenic reagents, producing a red-colored product showing a maximum absorption peak .

Physical And Chemical Properties Analysis

Crizotinib hydrochloride has a molecular weight of 486.8 g/mol . The water solubility of crizotinib is quite low and restricts its oral bioavailability .

Synthesis Analysis
  • Chiral Prolinol-Induced Reduction: This method utilizes chiral prolinol to induce chiral reduction, obtaining a high optical purity raw material []. It avoids the use of expensive and hazardous reagents, contributing to its atom-economic nature.
  • SN2 Substitution and Pyrazolone Ring Construction: This approach involves constructing a chiral center through an SN2 substitution reaction []. It overcomes post-processing and purification challenges associated with Mitsunobu reactions. The pyrazolone ring is synthesized via aminolysis of N,N-dimethylamine hydrochloride followed by ring closure with hydrazine [].
  • Catalyzing Resolution Method: This technique utilizes Boc-L-proline (N-(tert-butoxycarbonyl)-L-proline), p-toluenesulfonic acid, and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride to resolve the racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol [, ]. This method improves the yield significantly while reducing time, cost, and environmental impact compared to traditional methods [].
Chemical Reactions Analysis

Crizotinib Hydrochloride's chemical reactions primarily revolve around its interaction with the target kinases. The drug binds to the ATP-binding pocket of ALK, ROS1, and MET, inhibiting their kinase activity []. This interaction is primarily driven by hydrogen bonding and hydrophobic interactions. Further research exploring Crizotinib Hydrochloride's reactivity with other biomolecules and potential metabolites is necessary to understand its full chemical behavior within biological systems.

Mechanism of Action

Crizotinib Hydrochloride functions as a tyrosine kinase inhibitor, specifically targeting ALK, ROS1, and MET [, , ]. These kinases are often dysregulated in various cancers, leading to uncontrolled cell growth and survival. Crizotinib Hydrochloride binds competitively to the ATP-binding site of these kinases, preventing ATP binding and subsequent phosphorylation of downstream signaling molecules []. This inhibition ultimately disrupts critical oncogenic signaling pathways involved in cell proliferation, survival, and metastasis, leading to tumor regression [, ].

Applications
  • Cancer Biology: Crizotinib Hydrochloride is extensively used in preclinical studies to investigate the role of ALK, ROS1, and MET in tumor development, progression, and metastasis in various cancer models, including lung cancer, anaplastic large cell lymphoma (ALCL), and inflammatory myofibroblastic tumor (IMT) [, , , , , ].
  • Drug Resistance Mechanisms: Researchers utilize Crizotinib Hydrochloride to study mechanisms of resistance to kinase inhibitors, a significant challenge in cancer treatment [, , , ]. By analyzing resistant cell lines and patient samples, researchers can identify genetic alterations and signaling pathways contributing to drug resistance, paving the way for developing next-generation therapies.
  • Biomarker Development: Crizotinib Hydrochloride's efficacy in specific patient populations highlights its role in biomarker research []. Studying the correlation between drug response and biomarkers like ALK, ROS1, and MET expression or specific mutations can facilitate personalized medicine approaches.
  • In Vitro and In Vivo Models: Crizotinib Hydrochloride is used in various experimental models, including cell lines, patient-derived xenografts, and genetically engineered mouse models, to study cancer biology, drug mechanisms, and novel therapeutic strategies [, , ].
Future Directions
  • Overcoming Resistance: Developing strategies to circumvent or prevent resistance to Crizotinib Hydrochloride, such as combination therapies targeting multiple pathways or next-generation ALK, ROS1, and MET inhibitors with improved potency against resistant mutations [, , , ].
  • Pharmacokinetic Optimization: Exploring novel formulations or drug delivery systems to improve Crizotinib Hydrochloride's pharmacokinetic profile and potentially reduce toxicity [].
  • Biomarker Discovery: Identifying novel biomarkers that can predict response or resistance to Crizotinib Hydrochloride therapy, enabling more personalized treatment strategies [].
  • Understanding Long-Term Effects: Further research is needed to understand the long-term effects of Crizotinib Hydrochloride treatment, particularly in the context of pediatric cancers, where treatment duration remains a crucial question [].

Alectinib Hydrochloride

Compound Description: Alectinib hydrochloride is a second-generation anaplastic lymphoma kinase (ALK) and RET inhibitor. [, , , , ] It has been established as a superior treatment option compared to crizotinib in first-line ALK inhibitor-naïve settings for ALK-positive non-small cell lung cancer (NSCLC). [, , ] Alectinib shows favorable safety, tolerability, and efficacy compared to other second-generation ALK inhibitors. []

Relevance: Alectinib hydrochloride is structurally related to crizotinib hydrochloride as both are ALK inhibitors and share a similar core structure. [] They both contain an aminopyridine moiety, although the specific substituents and overall structures differ. [] Both compounds exert their therapeutic effects by binding to the ATP-binding pocket of target kinases, inhibiting their activity. []

Brigatinib

Compound Description: Brigatinib is a next-generation ALK inhibitor that demonstrates robust efficacy in patients with ALK-positive NSCLC, including those with crizotinib-refractory disease. [, , , ] It shows superior progression-free survival and improved health-related quality of life compared to crizotinib in ALK inhibitor-naïve patients. [, ]

Ceritinib

Compound Description: Ceritinib is a second-generation ALK inhibitor specifically designed to overcome crizotinib resistance in NSCLC. [] It potently inhibits ALK harboring mutations like L1196M, G1269A, I1171T, and S1206Y, which commonly confer resistance to crizotinib. []

Entrectinib

Compound Description: Entrectinib is a multi-targeted tyrosine kinase inhibitor that targets ROS1, NTRK1/2/3, and ALK. [] It is FDA-approved for the treatment of advanced ROS1-rearranged lung cancers. [] Compared to crizotinib, entrectinib demonstrates potent intracranial efficacy. []

Relevance: While both crizotinib and entrectinib are multi-kinase inhibitors with activity against ALK and ROS1, they differ in their specific targets and binding affinities. [, ] Their shared activity against these kinases makes them structurally related, despite potential differences in their precise chemical structures.

Lorlatinib

Compound Description: Lorlatinib is a third-generation ALK/ROS1 inhibitor with potent brain-penetrant properties. [, , ] It demonstrates activity in both treatment-naïve and crizotinib-resistant ALK-positive NSCLC. [, , ] Notably, lorlatinib shows limited effectiveness against the crizotinib/entrectinib-resistant ROS1 G2032R mutation. []

Selpercatinib

Compound Description: Selpercatinib is a highly selective RET kinase inhibitor used in the treatment of lung and thyroid cancers with activating RET gene fusions and mutations. [] Resistance to selpercatinib can emerge through mechanisms like MET amplification. []

Relevance: While structurally distinct from Crizotinib, selpercatinib’s resistance mechanism involving MET amplification highlights a shared vulnerability with crizotinib. [] Both drugs can be impacted by alterations in MET signaling, albeit through different mechanisms, emphasizing their indirect structural relationship in the context of acquired resistance. []

Sunitinib

Compound Description: Sunitinib is a multi-targeted tyrosine kinase inhibitor. [] Like crizotinib, sunitinib can induce hepatotoxicity through mechanisms involving oxidative stress and mitochondrial apoptosis. []

Relevance: Although structurally distinct from Crizotinib, sunitinib’s shared toxicity profile related to hepatotoxicity suggests potential similarities in their interactions with cellular pathways, despite differences in their primary targets. [] This overlapping toxicity profile highlights an indirect structural relationship based on shared biological effects. []

Cabozantinib

Compound Description: Cabozantinib is a multi-kinase inhibitor with activity against MET, VEGFR2, and other targets. [] It exhibits efficacy against certain ROS1 mutations, including L2086F, which confer resistance to crizotinib, entrectinib, and lorlatinib. []

Relevance: Cabozantinib, while structurally distinct from crizotinib, offers an alternative treatment option in cases of ROS1-positive NSCLC harboring the L2086F mutation, which commonly confers resistance to crizotinib. [] This shared target, ROS1, and their activity against different resistance mutations highlight an indirect structural relationship based on their overlapping therapeutic context. []

Properties

CAS Number

1415560-69-8

Product Name

Crizotinib hydrochloride

IUPAC Name

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine;hydrochloride

Molecular Formula

C21H23Cl3FN5O

Molecular Weight

486.8 g/mol

InChI

InChI=1S/C21H22Cl2FN5O.ClH/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15;/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27);1H/t12-;/m1./s1

InChI Key

BTDNHKQCPIBABF-UTONKHPSSA-N

SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl

Synonyms

(R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine hydrochloride

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.